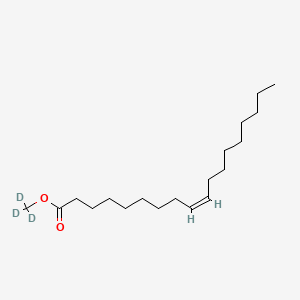

Methyloleate-d3

Description

Properties

Molecular Formula |

C19H36O2 |

|---|---|

Molecular Weight |

299.5 g/mol |

IUPAC Name |

trideuteriomethyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3 |

InChI Key |

QYDYPVFESGNLHU-OEZTXSLXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Chemical Profile of Methyloleate D3

Methyloleate-d3 is chemically known as the trideuteriomethyl ester of (Z)-octadec-9-enoic acid. vulcanchem.com

| Property | Value |

| IUPAC Name | trideuteriomethyl (Z)-octadec-9-enoate vulcanchem.com |

| CAS Number | 20960-67-2 vulcanchem.com |

| Molecular Formula | C₁₉H₃₃D₃O₂ vulcanchem.com |

| Molecular Weight | 299.51 g/mol vulcanchem.comglpbio.com |

| Physical State | Colorless to pale yellow liquid ataman-chemicals.com |

| Solubility | Miscible with organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695); limited solubility in water. vulcanchem.com |

Synthesis and Manufacturing of Methyloleate D3

The synthesis of Methyloleate-d3 involves the specific incorporation of deuterium (B1214612) atoms into the methyl ester group of oleic acid. A common method is the esterification of oleic acid with deuterated methanol (B129727) (CD₃OH) in the presence of an acid catalyst. mdpi.com Another approach involves the reaction of oleic acid with a deuterating agent like deuterated methyl iodide (CD₃I). vulcanchem.com

Quality control is paramount to ensure the isotopic and chemical purity of this compound. Techniques such as gas chromatography (GC) and nuclear magnetic resonance (¹H NMR) spectroscopy are employed to verify the purity and confirm the successful incorporation of deuterium. vulcanchem.com Mass spectrometry is used to validate the high efficiency of deuterium incorporation, which often exceeds 99%. vulcanchem.com

Applications of Methyloleate D3 in Biological and Biochemical Research

Quantitative Lipidomics and Fatty Acid Methyl Ester (FAME) Profiling

Quantitative analysis of lipids and fatty acids is fundamental to understanding their roles in health and disease. Methyloleate-d3 is instrumental in achieving the accuracy and precision required for these demanding analyses.

In quantitative lipid analysis, especially when using mass spectrometry-based techniques, significant variability can be introduced during sample preparation and analysis. biorxiv.org this compound is widely used as an internal standard to correct for these variations. The principle of stable isotope dilution, where a known amount of the deuterated standard is added to a sample at the beginning of the workflow, is the foundation of its application. biorxiv.orgd-nb.info Because this compound is chemically identical to its non-deuterated counterpart, it behaves similarly during extraction, derivatization, and ionization. biorxiv.org However, its increased mass allows it to be distinguished by a mass spectrometer. biorxiv.org

By comparing the signal intensity of the endogenous analyte to the deuterated internal standard, researchers can accurately quantify the amount of the native compound, effectively normalizing for any sample loss or analytical inconsistencies. biorxiv.org This method enhances the precision and accuracy of measurements, which is crucial for reliable fatty acid methyl ester (FAME) profiling. d-nb.info The use of a suite of deuterated fatty acid standards, including this compound, is a common practice in comprehensive lipidomics studies. biorxiv.orgscialert.net

Table 1: Common Internal Standards Used in Lipidomics This table is for illustrative purposes and includes other common standards alongside this compound.

| Compound Name | Isotopic Label | Common Application |

|---|---|---|

| This compound | d3 | Internal standard for monounsaturated fatty acid quantification |

| Methyl Palmitate-d3 | d3 | Internal standard for saturated fatty acid quantification |

| Methyl Linoleate-d4 | d4 | Internal standard for polyunsaturated fatty acid quantification |

| Methyl Stearate-d3 | d3 | Internal standard for saturated fatty acid quantification |

Understanding how the lipid composition of cells and tissues changes in response to various stimuli or in disease states is a key area of research. This compound, as an internal standard, facilitates the accurate measurement of fluctuations in oleic acid levels and other related lipid species. For instance, in studies investigating metabolic disorders, researchers can quantify changes in the abundance of specific fatty acids in liver or adipose tissue samples. biorxiv.org The use of deuterated standards ensures that observed changes are genuine biological effects and not analytical artifacts. biorxiv.org This approach has been applied to a wide range of biological matrices, including plasma, cultured cells, and various animal tissues, to explore the lipidomic signatures of different physiological and pathological conditions. d-nb.inforesearchgate.net

The demand for analyzing large numbers of samples in clinical and epidemiological studies has driven the development of high-throughput lipidomics platforms. nih.govahajournals.org In these automated workflows, the use of internal standards like this compound is indispensable for maintaining data quality and comparability across many samples. ahajournals.org By enabling robust and reproducible quantification, these deuterated standards support large-scale studies that aim to identify lipid biomarkers for diseases or to understand the metabolic effects of different interventions. researchgate.netumsystem.edu The integration of isotopic standards into high-throughput methods allows for the rapid and reliable profiling of the lipidome in extensive sample cohorts. ahajournals.org

Analysis of Lipid Species Changes in Cellular and Tissue Models

Metabolic Flux Analysis and Pathway Elucidation using Deuterated Tracers

Metabolic flux analysis is a powerful technique used to measure the rates of metabolic reactions within a biological system. Deuterated tracers like this compound are invaluable for these studies, as they allow researchers to follow the metabolic fate of specific molecules.

By introducing this compound into a biological system, scientists can trace the pathways of fatty acid metabolism. The deuterium (B1214612) label acts as a beacon, allowing for the detection of the tracer and its metabolic products using mass spectrometry. This enables the direct measurement of the rates of fatty acid biosynthesis (anabolism) and breakdown (catabolism). For example, researchers can track the incorporation of the labeled oleate (B1233923) into more complex lipids like triglycerides and phospholipids (B1166683), providing insights into lipid storage and membrane synthesis. researchgate.netpnas.org Conversely, the disappearance of the labeled oleate can be monitored to determine its rate of catabolism through processes like beta-oxidation.

Table 2: Illustrative Research Findings from Tracer Studies This table provides hypothetical examples based on the types of findings from metabolic tracer studies.

| Study Focus | Tracer Used | Key Finding | Implication |

|---|---|---|---|

| Hepatic Lipid Metabolism | This compound | Increased incorporation into triglycerides under high-fat diet conditions. | Demonstrates a shift towards lipid storage in the liver. |

| Adipocyte Fatty Acid Uptake | Deuterated Palmitate | Reduced uptake in the presence of an insulin-sensitizing drug. | Suggests a mechanism for improved glucose metabolism. |

| Myocardial Lipid Utilization | Deuterated Linoleate | Preferential oxidation over other fatty acids during exercise. | Highlights the heart's fuel preference under stress. |

This compound can also be used to investigate the processes of de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors), as well as the elongation and desaturation of fatty acids. nih.govbiorxiv.org While this compound itself is an 18-carbon monounsaturated fatty acid, its metabolic fate can provide information about these interconnected pathways. For example, if the deuterium label from this compound appears in longer-chain fatty acids, it indicates that elongation has occurred. umsystem.edulibretexts.org Similarly, if the label is found in polyunsaturated fatty acids, it points to the activity of desaturase enzymes. scialert.netnih.gov These studies are crucial for understanding how organisms regulate the composition of their fatty acid pools in response to dietary and environmental changes. researchgate.net Research has shown that the metabolism of oleic acid can be influenced by other fatty acids and can vary between different tissues, such as the liver and pancreas. nih.gov

Assessment of Lipid Turnover Rates in Model Organisms and Cell Cultures

The use of stable isotope-labeled compounds like this compound is a cornerstone in studying the dynamics of lipid metabolism. By introducing this labeled fatty acid ester into cell cultures or model organisms, researchers can trace its incorporation into various lipid species and subsequently measure the rate at which these lipids are synthesized, broken down, and replaced. This process, known as lipid turnover, is fundamental to understanding cellular homeostasis and the pathological changes that occur in various diseases. acs.org

Organism-wide isotopic labeling has been successfully used to measure the turnover rates of thousands of proteins in mouse tissues, demonstrating the power of this approach to quantify molecular dynamics in vivo. acs.org This same principle is applied to lipids using tracers like this compound. The labeled methyl oleate is metabolized and integrated into complex lipids, and the rate of its appearance and disappearance in different lipid pools provides a direct measure of their turnover rates. These studies are critical for understanding how lipid metabolism is regulated and how it is altered in metabolic diseases.

Isotope Dilution Mass Spectrometry for Quantifying Metabolic Fluxes

Isotope dilution mass spectrometry (ID-MS) is a highly accurate analytical technique used for the quantitative analysis of metabolites. nih.gov When combined with stable isotope tracers like this compound, it becomes a powerful method for quantifying metabolic fluxes—the rates of metabolic reactions. nih.govufz.de This approach, often referred to as isotope-assisted metabolic flux analysis (iMFA), provides a detailed picture of cellular metabolic activity that cannot be obtained from static metabolite concentration measurements alone. nih.gov

The principle of ID-MS involves introducing a known amount of the isotopically labeled compound (the "spike") into a biological sample. The labeled compound mixes with the endogenous, unlabeled compound. By measuring the ratio of the labeled to unlabeled compound using mass spectrometry, the absolute concentration of the endogenous metabolite can be precisely determined. nih.gov

In the context of metabolic flux analysis, this compound is used to trace the flow of oleic acid through various metabolic pathways. researchgate.net For instance, it can be used to measure the rate of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. researchgate.net The incorporation of the deuterium label from this compound into newly synthesized lipids allows for the quantification of DNL flux. This is particularly important in studying diseases characterized by altered lipid metabolism, such as non-alcoholic fatty liver disease and type 2 diabetes.

The sensitivity of mass spectrometry allows for the detection of metabolites at very low concentrations, making it suitable for analyzing small sample sizes from cell cultures or animal models. nih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary techniques used for these analyses. creative-proteomics.com

Table 1: Comparison of Analytical Techniques for Isotope Tracing

| Technique | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity for low-concentration metabolites. researchgate.net | Lacks positional specificity of the isotope label. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and can be coupled with various separation methods. nih.govcreative-proteomics.com | May have limitations in distinguishing isotopomers from natural abundance background at low enrichment levels. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the positional distribution of isotopes. | Lower sensitivity compared to mass spectrometry. |

Mechanistic Investigation of Enzyme Kinetics and Substrate Specificity

The study of enzyme kinetics provides fundamental insights into how enzymes function, their catalytic mechanisms, and their interactions with substrates. wikipedia.org this compound is a valuable tool in these investigations, particularly for enzymes involved in fatty acid metabolism.

Elucidation of Enzymatic Transformations Involving Unsaturated Fatty Acids

Unsaturated fatty acids undergo a variety of enzymatic transformations in biological systems, including desaturation, epoxidation, and oxidation. csic.eswur.nl this compound can be used as a substrate to study the mechanisms of these reactions. For example, in the study of fatty acid desaturases, which introduce double bonds into fatty acyl chains, deuterated substrates can help to determine the site and stereochemistry of the reaction. gsartor.org

Similarly, the enzymatic oxidation of unsaturated fatty acids, a process implicated in both normal physiology and disease, can be investigated using labeled substrates. wur.nl By tracking the fate of the deuterium label in the reaction products, researchers can gain a detailed understanding of the reaction mechanism. This knowledge is crucial for understanding the roles of these enzymes in various biological processes and for the development of specific enzyme inhibitors. researchgate.net

Deuterium Isotope Effects in Enzyme-Catalyzed Reactions

The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions. nih.govmdpi.com A primary deuterium KIE is observed when a bond to a deuterium atom is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide information about the transition state of the reaction and can help to distinguish between different possible reaction mechanisms. unl.edu

In the context of enzymes that metabolize fatty acids, this compound can be used to measure the KIE for specific steps in the catalytic cycle. For example, if the cleavage of a C-H bond is the rate-limiting step, replacing the hydrogen with deuterium at that position will slow down the reaction. The magnitude of this slowing provides insight into the nature of the transition state for that step. nih.gov This technique has been used to study the mechanisms of enzymes like cytochrome P450s, which are involved in the metabolism of a wide range of compounds, including fatty acids. nih.gov

Table 2: Examples of Isotope Effects in Enzyme-Catalyzed Reactions

| Enzyme System | Isotope Effect Type | Observation | Mechanistic Implication |

| Cytochrome P450 | Primary Deuterium KIE | A large KIE is observed upon deuteration of the substrate at the site of oxidation. nih.gov | C-H bond cleavage is a rate-limiting step in the reaction. nih.gov |

| Fatty Acid Desaturase | Primary Deuterium KIE | A significant KIE at one carbon but not another in the desaturation process. gsartor.org | Indicates the initial site of hydrogen abstraction. gsartor.org |

| Various Enzymes | Solvent Isotope Effect | Changes in reaction rates when H₂O is replaced with D₂O. mdpi.commdpi.com | Provides information about the role of proton transfer in the catalytic mechanism. mdpi.com |

Studies on Environmental Microorganism Metabolism of Fatty Acids

Microorganisms in the environment play a crucial role in the biogeochemical cycling of organic matter, including fatty acids. frontiersin.org Understanding how these microorganisms metabolize fatty acids is important for various fields, from ecology to biotechnology. nih.gov this compound can be used as a tracer to study the uptake and metabolism of oleic acid by environmental microorganisms. mdpi.com

By incubating microbial communities with this compound and analyzing the incorporation of the deuterium label into microbial biomass and metabolic byproducts, researchers can identify the organisms responsible for oleic acid degradation and elucidate the metabolic pathways involved. researchgate.net This information can be valuable for understanding the fate of fatty acids in natural and engineered environments. For instance, some bacteria are known to produce short-chain fatty acids, which have various biological effects. mdpi.com The use of labeled substrates can help to quantify the production of these important metabolites.

Recent advances in analytical techniques, such as 3D mass spectrometry imaging, allow for the direct analysis of metabolites produced by microorganisms in their natural environment, providing spatial information about metabolic interactions. mdpi.com The use of labeled substrates like this compound in conjunction with these techniques can offer unprecedented insights into the complex metabolic activities of microbial communities.

Mechanistic Studies Involving Methyl Oleate and Deuterated Analogues

Reaction Mechanism Elucidation via Isotopic Labeling

Isotopic labeling is a powerful technique for tracking the transformation of molecules during a chemical reaction. ias.ac.innumberanalytics.comnumberanalytics.comslideshare.net The introduction of a deuterium (B1214612) atom at a specific position in the methyl oleate (B1233923) molecule allows for its journey to be followed, providing direct evidence for proposed reaction pathways. numberanalytics.com

Pyrolysis and Combustion Reaction Mechanisms of Methyl Oleate

The study of biodiesel combustion is crucial for optimizing engine performance and reducing emissions. Methyl oleate is a primary component of many biodiesel fuels, and understanding its decomposition at high temperatures is of significant interest. mdpi.comresearchgate.net Isotopic labeling has been a key technique in combustion science to determine the propensity of specific atoms within a molecule to form pollutants. researchgate.nettandfonline.com

Ozonation Reaction Pathways and Product Characterization

The reaction of methyl oleate with ozone is of interest due to its relevance to atmospheric chemistry and industrial applications. The generally accepted mechanism for this reaction is the Criegee mechanism, which involves the formation of a primary ozonide followed by decomposition to a carbonyl compound and a carbonyl oxide (Criegee intermediate). researchgate.netmdpi.com

Studies on the ozonolysis of methyl oleate have been conducted in various solvents, including deuterated chloroform (B151607) for NMR analysis. redalyc.org The presence of participating solvents like ethanol (B145695) can alter the product distribution, leading to the formation of ethoxy-hydroperoxides. redalyc.org While these studies provide valuable information, the use of deuterated methyl oleate itself would offer more direct insight into the reaction pathways. For example, deuterating the vinylic positions (C9 and C10) would allow for the precise tracking of these atoms into the final ozonide and aldehyde products. researchgate.net In experiments involving the ozonolysis of linoleic acid, a related unsaturated fatty acid, deuterated versions have been used to study the reaction kinetics at the air-water interface. rsc.org Such an approach with deuterated methyl oleate could help to distinguish between different potential pathways for the Criegee intermediate, including isomerization versus reaction with other species. researchgate.net

Catalytic Conversion Pathways of Fatty Acids

The catalytic conversion of fatty acids and their esters into valuable chemicals and fuels is a significant area of research. researchgate.netuib.nowhiterose.ac.uk Deuterium labeling has proven to be a valuable tool in understanding the mechanisms of these complex catalytic processes.

One notable example is the isomerizing methoxycarbonylation of methyl oleate, which converts the internal double bond to a terminal ester group, creating a linear α,ω-diester. uni-konstanz.deacs.org In a study using a palladium catalyst, deuterated methanol (B129727) (CD3OD) was used to investigate the formation of the catalytically active hydride species. d-nb.info The addition of CD3OD to the palladium precursor led to the formation of a deuteride (B1239839) species, which was observable by NMR spectroscopy. d-nb.info This experiment provided direct evidence for the involvement of methanol in generating the active catalyst. Furthermore, exposing methyl oleate to this deuteride species resulted in rapid isomerization of the double bond, confirming the role of the hydride/deuteride in the isomerization process. d-nb.info

The table below summarizes the isomerization of methyl oleate in the presence of the deuterated catalyst precursor.

| Product | Percentage |

| Internal Olefins | 94.3% |

| α,β-unsaturated ester | 5.5% |

| Terminal Olefin | <0.2% |

| Data from the exposure of methyl oleate to the deuteride species formed from the palladium complex and CD3OD. d-nb.info |

Investigation of Cyclopropanation Mechanisms

The biosynthesis of cyclopropane (B1198618) fatty acids from unsaturated fatty acids like oleic acid is a fascinating biochemical transformation. In bacteria such as Lactobacillus plantarum, a methylene (B1212753) group from S-adenosylmethionine (SAM) is added across the double bond of an unsaturated fatty acid. researchgate.net

To elucidate the mechanism of this reaction, feeding experiments were conducted using specifically deuterated precursors. researchgate.netcdnsciencepub.com In one set of experiments, L. plantarum was fed oleic acid-9,10-d2. The resulting cyclopropane fatty acid showed no scrambling or loss of the deuterium label, indicating that the methylene bridge is added directly across the double bond. researchgate.netcdnsciencepub.com Another experiment used oleic acid-8,8,11,11-d4 to rule out any mechanisms involving allylic activation of the double bond, as again, no loss or scrambling of the label was observed. researchgate.netcdnsciencepub.com

Crucially, when L-methionine-methyl-d3 was used as the precursor for the methylene bridge, the resulting cyclopropane fatty acid contained deuterium exclusively at the newly introduced methylene group. researchgate.netcdnsciencepub.com Mass spectrometry analysis revealed the presence of both d2- and d1-cyclopropane fatty acids, suggesting a partially reversible protonation-deprotonation step. researchgate.net

The table below shows the deuterium content of biosynthetic cyclopropane fatty acids derived from feeding L. plantarum with L-methionine-methyl-d3 under different conditions.

| Experiment | d2-species (%) | d1-species (%) | d0-species (%) |

| 1 | 83 | 17 | 0 |

| 2 | 87 | 13 | 0 |

| 3 | 91 | 9 | 0 |

| 4 | 93 | 7 | 0 |

| 5 | 87 | 13 | 0 |

| Data adapted from a study on the biosynthesis of cyclopropane fatty acids. cdnsciencepub.com |

These isotopic labeling studies provided strong evidence for a mechanism involving the transfer of a methyl group from SAM to the double bond, followed by a proton abstraction to form the cyclopropane ring. researchgate.net

Quantum Chemical Calculations and Computational Modeling of Reaction Intermediates

Quantum chemical calculations and computational modeling have become indispensable tools for studying reaction mechanisms at a molecular level. preprints.orgmissouristate.edu These methods allow for the investigation of the geometries, energies, and electronic structures of reactants, transition states, and intermediates that may be too transient to observe experimentally. preprints.orgresearchgate.net

For methyl oleate, computational studies have been used to investigate its pyrolysis, with simulations showing the formation of various products, including long-chain alkyl radicals and cyclic compounds. missouristate.edu Density functional theory (DFT) calculations have been employed to analyze the reactivity of methyl esters, identifying the most probable sites for reaction. researchgate.net For instance, studies have shown that the oxygen atoms of the ester group have a high negative atomic charge, making them susceptible to proton attraction. preprints.org

While specific computational studies focusing on "Methyloleate-d3" are not prevalent in the searched literature, the framework for such investigations is well-established. By incorporating deuterium into the computational models, researchers could calculate the vibrational frequencies of C-H versus C-D bonds and predict the magnitude of kinetic isotope effects for different reaction pathways. This would be particularly valuable for complex processes like pyrolysis and catalytic conversions, helping to refine the proposed mechanisms. missouristate.eduosti.gov

Role of Deuterium in Understanding Reaction Kinetics and Isotope Effects

The replacement of hydrogen with deuterium can significantly affect the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the rate will be slower for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). libretexts.orgcolumbia.edu The magnitude of the KIE provides valuable information about the transition state of the reaction. columbia.edu

In the study of the biosynthesis of cyclopropane fatty acids from oleic acid, the KIE was measured to distinguish between possible mechanisms. researchgate.net The intramolecular primary deuterium isotope effect for the cyclopropane ring formation was found to be 3.2 ± 0.5, while the intermolecular effect was 1.01 ± 0.04. researchgate.net The significant intramolecular KIE is consistent with a mechanism where the transfer of a methyl group is the slow, rate-determining step, followed by a rapid, partially reversible protonation-deprotonation step. researchgate.net

In the context of fatty acid desaturation, another important biochemical reaction, large KIEs have been observed for C-H bond cleavage at one position but not another. gsartor.org For example, in the ω-3 desaturation of a thialinoleoyl analogue, a large KIE (kH/kD = 10.2 ± 2.8) was measured for C-H bond breaking at C-15, while the KIE for C-16 was close to unity. gsartor.org This indicates that the initial oxidation occurs at C-15. Similar KIE studies using specifically deuterated methyl oleate could be used to probe the mechanisms of various enzymatic and chemical reactions, such as hydroxylation, epoxidation, and other oxidation processes.

The measurement of KIEs, made possible by the use of deuterated compounds like "this compound", is a powerful method for testing mechanistic hypotheses and gaining a deeper understanding of reaction kinetics. libretexts.orgresearchgate.net

Environmental Fate and Biodegradation Studies of Methyl Oleate

Assessment of Biodegradability in Aerobic Environmental Matrices

The biodegradability of Methyloleate-d3 in aerobic environments is expected to be largely similar to that of methyl oleate (B1233923), which is considered readily biodegradable. concawe.eu Fatty acid methyl esters, as a class, are known to be susceptible to microbial degradation in various environmental compartments such as soil and water. concawe.eumercuria.com

The primary mechanism of aerobic biodegradation involves enzymatic action by a wide range of microorganisms. While direct studies on this compound are limited, research on analogous compounds provides a strong basis for its expected behavior. For instance, studies on fatty acid methyl esters have shown that they are readily mineralized to carbon dioxide in the presence of oxygen. symeres.com

Table 1: Predicted Aerobic Biodegradability of Methyl Oleate

| Environmental Matrix | Predicted Biodegradability | Influencing Factors |

| Soil | Readily Biodegradable | Microbial population, temperature, moisture, oxygen availability. researchgate.net |

| Water | Readily Biodegradable | Microbial consortia, nutrient levels, temperature. google.com |

| Sediment | Readily Biodegradable | Redox potential, organic matter content. mercuria.com |

This table is based on data for methyl oleate and serves as a predictive framework for the behavior of this compound.

Identification of Biodegradation Products and Pathways

The biodegradation pathway for this compound is anticipated to follow the established route for other fatty acid methyl esters. symeres.com This process is initiated by the enzymatic hydrolysis of the ester bond, a reaction catalyzed by lipase (B570770) enzymes, which are ubiquitous among microorganisms. symeres.com This initial step yields oleic acid and deuterated methanol (B129727) (CD3OH).

Following hydrolysis, the resulting oleic acid molecule undergoes β-oxidation. This is a well-established metabolic pathway where the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for complete oxidation to carbon dioxide and water under aerobic conditions.

The deuterated methanol produced in the initial hydrolysis step is also subject to microbial degradation. It is sequentially oxidized to deuterated formaldehyde, deuterated formic acid, and finally to carbon dioxide.

Sorption and Volatilization Behavior in Environmental Compartments

The environmental distribution of this compound between soil, water, and air is governed by its physical and chemical properties, which are expected to be very similar to those of methyl oleate. The primary parameters influencing this behavior are the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the Henry's Law constant.

Sorption: Methyl oleate has a high estimated Koc value, suggesting strong adsorption to soil and sediment particles. researchgate.netgoogle.com This indicates that if released into the environment, this compound would likely be found associated with the solid phase rather than dissolved in the aqueous phase. This strong sorption will limit its mobility in soil and aquatic systems. researchgate.net

Volatilization: The estimated Henry's Law constant for methyl oleate suggests a potential for volatilization from moist soil and water surfaces. researchgate.netgoogle.com However, its strong adsorption to soil is expected to significantly reduce the rate of volatilization from this compartment. researchgate.net In the atmosphere, vapor-phase methyl oleate is susceptible to degradation by photochemically-produced hydroxyl radicals and ozone, with estimated half-lives of a few hours. researchgate.net Particulate-phase methyl oleate would be removed from the atmosphere through wet and dry deposition. researchgate.net

Table 2: Environmental Partitioning Parameters for Methyl Oleate

| Parameter | Estimated Value | Implication for Environmental Behavior |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~62,000 | Immobile in soil; strong adsorption to sediment. researchgate.netscielo.org.mx |

| Henry's Law Constant | ~0.014 atm-m³/mol | Potential for volatilization from water, but attenuated by sorption. researchgate.net |

| Vapor Pressure | ~6.3 x 10⁻⁶ mm Hg at 25°C | Exists in both vapor and particulate phases in the atmosphere. researchgate.net |

This table presents estimated values for methyl oleate, which are expected to be very similar for this compound.

Implications for Environmental Research and Green Chemistry

The unique properties of this compound make it a valuable tool in environmental research and a compound of interest within the framework of green chemistry.

Environmental Research: The primary application of this compound in environmental science is its use as a stable isotope tracer. symeres.comdiva-portal.org By introducing a known quantity of the deuterated compound into a system, researchers can track its movement, transformation, and fate in complex environmental matrices. nih.govvirginia.edu This allows for:

Pathway Elucidation: Precisely following the biodegradation pathways of fatty acid methyl esters. nih.gov

Quantification of Degradation: Determining the rates of biodegradation in situ, as the kinetic isotope effect can provide insights into reaction mechanisms. nih.govd-nb.info

Source Tracking: Identifying the sources and transport of pollutants in soil and water systems. diva-portal.org

Green Chemistry: The synthesis and application of this compound align with several principles of green chemistry. Methyl oleate itself is derived from renewable feedstocks such as vegetable oils, making it a sustainable alternative to petroleum-based compounds. nih.govcolab.ws The enzymatic synthesis of methyl oleate, and by extension this compound, offers a greener alternative to traditional chemical synthesis, often requiring milder reaction conditions and reducing waste. nih.gov

Furthermore, the use of deuterated compounds can contribute to the design of more environmentally benign products. For example, understanding the degradation pathways of compounds like this compound can aid in the development of more readily biodegradable products. researchgate.netgoogle.com The development of greener methods for deuteration, such as using heavy water as a deuterium (B1214612) source, further enhances the sustainability profile of these compounds. google.com

Computational and Theoretical Approaches in Conjunction with Deuterated Probes

Molecular Dynamics Simulations for Deuterated Compounds

Molecular Dynamics (MD) simulations offer a powerful lens to examine the behavior of Methyloleate-d3 at an atomistic level. By solving Newton's equations of motion for a system of atoms and molecules, MD can predict macroscopic properties from microscopic interactions. All-atom MD simulations are particularly suited for studying the rheological and thermodynamic properties of fatty acid methyl esters (FAMEs), including methyl oleate (B1233923). mytribos.orgmdpi.com

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. For FAMEs like methyl oleate, several force fields have been successfully applied:

COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies): This all-atom force field is designed for materials science applications and has been shown to accurately predict properties like density and dynamic viscosity for methyl oleate and methyl palmitate. mytribos.orgdtic.milacs.orgbiomolmd.org Studies using COMPASS have been conducted with software such as the Large-scale Atomic/Molecular Massively Parallel Simulator (LAMMPS). mytribos.orgmdpi.comdntb.gov.ua

TraPPE (Transferable Potentials for Phase Equilibria): This united-atom force field, where nonpolar hydrogen atoms are grouped with their adjacent carbon, is optimized for predicting vapor-liquid phase equilibria. aip.orgacs.org It has been extended to phospholipids (B1166683) and can accurately model the structural properties of lipid bilayers, such as area per lipid and bilayer thickness. researchgate.netnih.govaiche.org

When simulating this compound, the primary change from its protiated counterpart is the increased mass of the deuterium (B1214612) atoms in the methyl group. This mass difference is straightforward to implement in MD simulations and can influence dynamic properties. While the electronic structure and, therefore, the intermolecular potential energy surfaces are largely unchanged, the heavier mass of deuterium can affect vibrational modes and diffusion rates, which can be quantified through simulation. MD simulations can thus be used to model intermolecular interactions, phase equilibria, and transport properties like self-diffusion coefficients for this compound, providing a molecular-level foundation to understand its behavior in complex biological or chemical systems. mytribos.org

| Force Field | Type | Simulated Software | Studied Properties | Reference |

|---|---|---|---|---|

| COMPASS | All-Atom | LAMMPS | Density, Dynamic Viscosity, Shear Stress | mytribos.orgmdpi.commdpi.com |

| TraPPE | United-Atom | N/A | Phase Equilibria, Area per Lipid, Bilayer Thickness | acs.orgresearchgate.netnih.gov |

| ReaxFF | Reactive | LAMMPS | Pyrolysis and Combustion Mechanisms, Activation Energy | mdpi.com |

| Amber | All-Atom | AmberTools, LAMMPS | Thermodynamic and Rheological Properties | researchgate.net |

Modeling of Isotopic Exchange and Scrambling Phenomena

A critical consideration in tracer studies using this compound is the stability of the deuterium label. Isotopic exchange (replacement of deuterium with protium (B1232500) from the environment) or scrambling (migration of the label to other positions within the molecule) can compromise the integrity of the tracer and lead to misinterpretation of experimental results. Computational modeling is essential for understanding the mechanisms behind these phenomena and predicting their likelihood under various experimental conditions.

For this compound, the d3-label is on the methyl ester group. This position is generally stable. However, under certain chemical conditions, such as during sample preparation or analysis involving strong acids or bases, or in specific enzymatic reactions, exchange can occur. For example, H/D scrambling has been observed at positions alpha to carbonyl groups and at olefinic centers during certain base-catalyzed reactions. ucdavis.edu

Computational models can investigate the potential energy surfaces of proposed reaction mechanisms that could lead to label loss or scrambling. For instance, quantum chemical calculations can be used to determine the activation energies for different exchange pathways, thereby assessing their feasibility. Mechanisms that could be modeled include:

Enolization: Base-catalyzed formation of an enolate intermediate can lead to exchange at positions alpha to the carbonyl group.

Allylic Activation: Mechanisms involving the activation of positions adjacent to the double bond could potentially lead to scrambling, although studies have shown this is not a major pathway in biological cyclopropanation.

Direct Solvent Exchange: Modeling the interaction of the deuterated molecule with solvent molecules (e.g., water) can help predict the rate of direct isotopic exchange, especially under catalytic conditions. osti.gov

By understanding these potential pathways through theoretical modeling, experimental protocols can be designed to minimize isotopic scrambling and ensure that the location of the deuterium label remains fixed, preserving the integrity of this compound as a specific tracer for fatty acid metabolism.

Data Processing and Bioinformatic Tools for Deuterated Tracer Studies

The use of this compound in stable isotope labeling experiments generates large and complex datasets, typically from mass spectrometry (MS). Specialized data processing and bioinformatic tools are required to extract meaningful biological information from the raw data. The workflow generally involves several key steps: peak detection, isotopic correction, and flux analysis.

Peak Curation and Feature Detection: The first step is to process the raw LC-MS or GC-MS data to detect and quantify mass spectral peaks corresponding to metabolites of interest. Software like El-MAVEN is an open-source platform designed for processing LC-MS data from isotopomer labeling experiments. researchgate.netnih.govreadthedocs.ioelucidata.io It facilitates peak picking, feature detection, and alignment of data from multiple samples. readthedocs.ioelucidata.io

Isotope Correction: The measured mass isotopologue distributions (MIDs) are a convolution of the tracer-derived label incorporation and the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). Therefore, the raw data must be corrected to remove the contribution from naturally occurring isotopes. Several software tools are available for this critical step:

IsoCor: A widely used tool that corrects raw MS data for natural isotope abundance and the isotopic purity of the tracer. bio.toolsoup.comoup.comresearchgate.net It can be applied to data from any isotopic tracer and at any MS resolution. oup.com

IsoCorrectoR: An R-based tool that corrects for natural abundance and tracer impurity in both MS and MS/MS data from experiments using single or multiple tracers. bioconductor.org

AccuCor: A script used for correcting isotope labeling data for natural ¹³C abundance. nih.gov

Metabolic Flux Analysis (MFA): Once corrected MIDs are obtained, they can be used to quantify the rates (fluxes) of metabolic pathways. ucdavis.educreative-proteomics.com MFA uses a stoichiometric model of metabolic networks to calculate fluxes from the isotopologue labeling patterns. creative-proteomics.com This provides a dynamic view of cellular metabolism that is not available from simple metabolite concentration measurements. Software and platforms that aid in this analysis include:

PollyPhi: A cloud-based tool that integrates with El-MAVEN for the analysis and visualization of isotope-labeled metabolic flux data. waters.com

DExSI: A graphical software for automated quantitation of isotopologues from GC-MS data, which performs natural abundance correction and calculates fractional labeling. nih.gov

MetaboliteDetector: A tool that supports the determination of mass isotopomer distributions from stable isotope labeling experiments. tu-bs.de

MetExtract II: A software suite that uses stable isotope labeling to improve metabolite detection and annotation in untargeted metabolomics. boku.ac.atacs.org

These computational tools are essential for transforming the complex data from this compound tracer experiments into quantitative insights into lipid metabolism. cd-genomics.com

| Tool Name | Primary Function | Input Data Type | Key Features | Reference |

|---|---|---|---|---|

| El-MAVEN | Peak Curation & Feature Detection | LC-MS | Optimal for isotopomer labeling, integrates with PollyPhi, open-source. | researchgate.netreadthedocs.ioelucidata.io |

| IsoCor | Natural Abundance Correction | MS, HRMS | Corrects for tracer purity, supports various tracers, GUI and command-line versions. | bio.toolsoup.comoup.comresearchgate.net |

| IsoCorrectoR | Natural Abundance Correction | MS, MS/MS | R-based, handles multiple tracers, corrects for tracer impurity. | bioconductor.org |

| DExSI | Quantitation of Isotopologues | GC-MS | Automated annotation, natural abundance correction, graphical interface. | nih.gov |

| MetaboliteDetector | Quantitation & Analysis | GC-MS | Determination of mass isotopomer distributions, batch quantification. | tu-bs.de |

| MetExtract II | Untargeted Metabolite Detection | LC-HRMS | Exploits SIL patterns for metabolite detection and annotation. | boku.ac.atacs.org |

Emerging Methodologies and Future Research Directions

Integration of Multi-Omics Data with Deuterated Tracer Studies

The integration of data from deuterated tracer studies with multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics) represents a significant leap forward in understanding cellular metabolism. Stable Isotope-Resolved Metabolomics (SIRM) is a important technique that uses stable isotope tracers like Methyloleate-d3 to trace metabolic pathways. mdpi.comresearchgate.netresearchgate.net By tracking the incorporation of deuterium (B1214612) from this compound into various downstream lipid molecules, researchers can map the flow of metabolites through complex networks. vulcanchem.comresearchgate.net

This approach provides a dynamic view of metabolic fluxes, which complements the static snapshots offered by other omics technologies. researchgate.net For instance, a study might use this compound to track lipid remodeling in cancer cells while simultaneously analyzing changes in the expression of genes and proteins related to lipid metabolism. researchgate.netfrontiersin.org This integrated approach can reveal how genetic mutations or protein expression levels directly impact metabolic pathways. nih.govmdpi.com

The combination of SIRM with other omics data allows for the construction of comprehensive network models of cellular processes. mdpi.comacs.org These models are invaluable for identifying key regulatory nodes and potential targets for therapeutic intervention in diseases with dysregulated lipid metabolism, such as cancer, cardiovascular disease, and Alzheimer's disease. frontiersin.orgnih.govmdpi.com The use of multiple tracers, including 13C, 15N, and deuterium (2H), further enhances the resolution of these metabolic maps. mdpi.com

Development of Novel Deuteration Strategies for Complex Lipids

The synthesis of specifically labeled complex lipids like this compound has been a significant challenge, limiting their broader application. europa.eu However, recent advancements in both chemical and biological synthesis are overcoming these hurdles.

Biosynthetic Approaches: One of the most promising strategies involves the use of microorganisms, such as the yeast Pichia pastoris and the bacterium Escherichia coli, to produce deuterated lipids. plos.orgnih.govill.eu By growing these organisms in a deuterated medium, where heavy water (D₂O) replaces regular water, their cellular machinery incorporates deuterium into the biomolecules they synthesize, including fatty acids and complex lipids. plos.orgnih.gov This method is particularly effective for producing perdeuterated lipids (where all hydrogens are replaced by deuterium) and can be manipulated to create selectively deuterated molecules by controlling the deuteration of the carbon sources provided. nih.govdiva-portal.org Researchers have successfully produced deuterated phospholipids (B1166683) and sterols using these techniques. plos.orgdiva-portal.org

Chemical and Chemo-enzymatic Synthesis: Chemical synthesis offers precise control over the location of the deuterium labels. While the complete synthesis of complex lipids like deuterated oleic acid can be challenging and lengthy, methods are continually being refined. europa.eu A combined biochemical-chemical approach is also gaining traction. This involves using enzymes to selectively hydrolyze fatty acids from a lipid backbone, followed by the chemical esterification of a deuterated fatty acid, like the one derived from this compound. europa.eu This strategy has been proposed for creating tail-deuterated phospholipids, which are highly valuable for neutron scattering studies of cell membranes. europa.euansto.gov.au

These developing strategies are expanding the toolkit of available deuterated lipids, enabling more sophisticated experiments to probe the structure and function of biological membranes and lipid metabolic pathways. europa.euansto.gov.au

Table 1: Comparison of Deuteration Strategies for Lipids

| Strategy | Description | Advantages | Disadvantages | Key Research Findings |

|---|---|---|---|---|

| Biosynthesis | Microorganisms (P. pastoris, E. coli) are grown in deuterated media to produce deuterated lipids. | Can produce highly and fully deuterated lipids that are more representative of natural membranes. ill.eu | Can alter lipid composition and unsaturation levels; purification of specific lipids from the mixture can be complex. plos.orgresearchgate.net | Successful production of perdeuterated phospholipids and sterols. plos.orgdiva-portal.org |

| Chemical Synthesis | Standard organic chemistry techniques are used to build lipids with deuterium atoms at specific positions. | Precise control over label placement; can create novel lipid structures. | Can be a lengthy, multi-step process, especially for complex unsaturated lipids like oleic acid. europa.eu | Established methods for producing specific isotopologues, such as tail-deuterated GMO. ansto.gov.au |

| Chemo-enzymatic | A combination of enzymes and chemical reactions to modify existing lipids with deuterated components. | Offers a targeted approach to labeling specific parts of a complex lipid, like the acyl tails. europa.eu | Can be limited by enzyme specificity and reaction conditions. | Proposed as a viable route for synthesizing tail-deuterated phospholipids like POPC. europa.eu |

Expansion of this compound Applications in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. This compound serves as a powerful tool in this field by enabling researchers to trace the fate of oleic acid, a key monounsaturated fatty acid, through intricate metabolic networks in living organisms. vulcanchem.comresearchgate.net By introducing this compound into a biological system, scientists can monitor its incorporation into more complex lipids such as triglycerides, phospholipids, and cholesterol esters. This provides a dynamic measure of lipid synthesis, transport, and storage, which are central processes in cellular and organismal physiology. vulcanchem.com

This tracer-based approach is crucial for understanding how lipid metabolism is reprogrammed in various disease states. For example, in cancer research, this compound can be used to track the increased uptake and utilization of fatty acids by tumor cells to fuel their rapid proliferation. frontiersin.org In the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), it can help quantify the rates of fatty acid esterification and lipoprotein secretion, providing insights into disease mechanisms.

The data generated from this compound tracer studies can be integrated into computational models of metabolic networks. This allows for a systems-level analysis of how perturbations, such as drug treatments or genetic modifications, affect the entire lipidome and interconnected pathways. mdpi.com This holistic view is essential for identifying novel drug targets and for developing personalized medicine strategies based on an individual's metabolic profile. The ability to quantify metabolic fluxes using tracers like this compound provides a functional readout that complements genomic and proteomic data, leading to a more complete understanding of biological systems. researchgate.net

Advancements in Analytical Instrumentation for Enhanced Deuterated Compound Detection

The ability to accurately detect and quantify deuterated compounds is paramount to their use as tracers. Continuous advancements in analytical instrumentation have significantly enhanced the sensitivity and resolution of these measurements.

Mass Spectrometry (MS): Mass spectrometry is the cornerstone technique for analyzing stable isotope-labeled molecules. nih.govacs.org High-resolution mass spectrometry (HRMS) platforms, such as Fourier-transform mass spectrometers, can distinguish between molecules with very small mass differences, allowing for the clear identification of deuterated and non-deuterated species. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, which can help pinpoint the location of the deuterium label within the molecule. mdpi.com Recent developments, such as isotope-labeled methylation (ILM) combined with nanoflow ultrahigh-performance liquid chromatography-tandem mass spectrometry (nUPLC-ESI-MS/MS), have been shown to improve the detection and quantification of low-abundance anionic phospholipids. nih.gov

Raman Microscopy: A significant innovation in the field is the use of Raman microscopy, particularly Coherent Raman Scattering (CRS) microscopy, for imaging deuterated lipids within living cells. nih.govacs.org The carbon-deuterium (C-D) bond has a unique vibrational frequency that falls in a "silent" region of the cellular Raman spectrum, allowing for background-free imaging. This enables researchers to visualize the uptake and distribution of deuterated fatty acids, like those derived from this compound, into subcellular compartments such as lipid droplets in real-time. nih.govacs.org

Neutron Scattering: For structural biology applications, particularly in studying cell membranes, neutron scattering is a powerful technique. ill.euill.eu Deuteration is essential for these studies because hydrogen and deuterium scatter neutrons very differently. By selectively deuterating specific lipids or parts of lipids (like the headgroup or tails), researchers can use contrast variation to highlight different components of a membrane or a lipid-protein complex. ill.euresearchgate.net This provides unparalleled detail on the structure and organization of these biological assemblies.

Table 2: Advanced Analytical Techniques for Deuterated Compounds

| Technique | Principle of Detection | Advantages for Deuterated Compounds | Recent Advancements |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing differentiation between deuterated (heavier) and non-deuterated molecules. nih.gov | High sensitivity and specificity; can quantify isotopic enrichment and provide structural information (MS/MS). nih.govmdpi.com | High-Resolution MS (HRMS), Nanoflow UPLC-ESI-MS/MS for enhanced detection of specific lipid classes. nih.govresearchgate.net |

| Raman Microscopy (CRS) | Detects the unique vibrational frequency of the carbon-deuterium (C-D) bond, enabling label-free imaging. nih.gov | Allows for real-time visualization of deuterated lipid metabolism and distribution in living cells without fixation. acs.org | Hyperspectral SRS imaging can distinguish between different types of deuterated lipids (e.g., saturated vs. unsaturated). acs.org |

| Neutron Scattering | Exploits the different neutron scattering lengths of hydrogen and deuterium to create contrast in complex biological structures. ill.eu | Enables detailed structural analysis of membranes and lipid-protein interactions by highlighting specific deuterated components. ill.euresearchgate.net | Development of robust protocols for producing deuterated natural lipid mixtures for more biologically relevant models. ansto.gov.auill.eu |

Q & A

Q. What are the standard protocols for synthesizing and characterizing Methyloleate-d³?

Methyloleate-d³ synthesis typically involves deuterium labeling at specific positions (e.g., the olefinic carbons) via catalytic deuteration or isotope exchange reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ²H, and ¹³C) to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity (>98%) . For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and compare spectral data with non-deuterated analogs .

Q. How should Methyloleate-d³ be stored and handled to ensure stability in experimental settings?

Store Methyloleate-d³ under inert gas (e.g., argon) at −20°C to prevent oxidation. Avoid exposure to light, moisture, and strong acids/bases, as these degrade isotopic integrity. Use glass vials with PTFE-lined caps to minimize adsorption. Pre-equilibrate the compound to room temperature before use to reduce thermal shock .

Q. What analytical methods are recommended for quantifying Methyloleate-d³ in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution (using deuterated internal standards) is optimal. Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix effects. Validate method accuracy (recovery >85%) and precision (CV <15%) across relevant concentration ranges .

Advanced Research Questions

Q. How can isotopic effects of Methyloleate-d³ influence lipid metabolism studies?

Deuteration alters bond dissociation energies, potentially affecting enzyme kinetics (e.g., lipase activity). Design experiments with paired controls using non-deuterated Methyloleate to isolate isotopic effects. Use kinetic isotope effect (KIE) calculations to quantify differences in reaction rates. For in vivo studies, monitor deuterium retention in metabolites via high-resolution MS .

Q. What experimental strategies resolve contradictory data on Methyloleate-d³’s role in membrane dynamics?

Contradictions may arise from variations in model systems (e.g., lipid bilayers vs. cellular membranes). Standardize experimental conditions (temperature, pH, lipid composition) and employ complementary techniques:

- Fluorescence anisotropy to assess membrane fluidity.

- Molecular dynamics simulations to model deuterium’s steric effects.

- Calorimetry (DSC) to compare phase transition temperatures with non-deuterated analogs .

Q. How to design a robust isotopic tracing study using Methyloleate-d³ in metabolic flux analysis?

- Labeling strategy : Define the deuteration pattern (e.g., perdeuterated vs. site-specific) to track specific pathways.

- Sampling intervals : Collect time-resolved data to capture dynamic flux changes.

- Data normalization : Use isotopomer spectral analysis (ISA) to correct for natural isotope abundance and dilution effects.

- Validation : Cross-validate with ¹³C or ¹⁵N tracers to confirm pathway specificity .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing Methyloleate-d³’s dose-response relationships?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Account for deuterium’s kinetic effects by comparing Hill coefficients with non-deuterated controls. For multi-parametric data, apply principal component analysis (PCA) to identify confounding variables .

Q. How to address batch-to-batch variability in Methyloleate-d³ synthesis?

Implement quality control (QC) checks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.